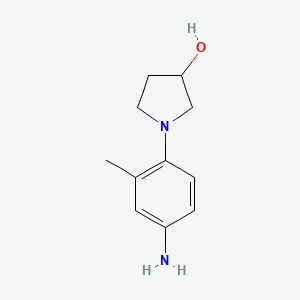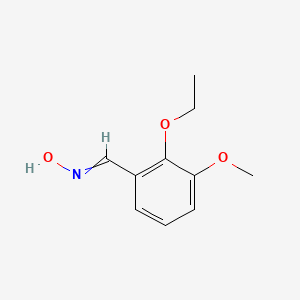
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Amino-2-methylphenyl)-3-pyrrolidinol" is not directly mentioned in the provided papers. However, the papers discuss various related pyrrolidine derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. Pyrrolidine derivatives are a class of organic compounds containing a five-membered lactam ring, which are of interest due to their biological activities and potential applications in pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine is reported, suggesting a method that could potentially be adapted for the synthesis of related compounds . Additionally, the synthesis of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones involves the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes . The synthesis of 3-(1-aminoethyl)pyrrolidines as intermediates for quinolone antibacterials also provides a relevant example of pyrrolidine derivative synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereoisomers. For example, the synthesis of the four stereoisomers of several 3-(1-aminoethyl)pyrrolidines demonstrates the importance of stereochemistry in these compounds . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, highlighting the planar arrangement of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including transamination and cycloaddition. The reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination . The one-pot preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides is another example of the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents and stereochemistry. The antibacterial activity of some newly synthesized 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones was studied, indicating potential biological applications . The potent cytotoxic activity of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones against cancer cell lines, with weak inhibitory activity toward normal cell lines, also demonstrates the importance of evaluating the biological properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization in Polymers
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol derivatives have been utilized in the synthesis of high-performance polymers. For instance, pyridine-containing aromatic diamine monomers have been successfully synthesized and incorporated into polyimides, demonstrating significant properties such as solubility, thermal stability, and mechanical strength (Guan et al., 2015).
Antimicrobial Activity
Compounds related to 1-(4-Amino-2-methylphenyl)-3-pyrrolidinol have shown considerable antimicrobial activity. For example, silver complexes containing 2-amino-3-methylpyridine demonstrated significant activity against various bacteria and the yeast Candida albicans (Abu-Youssef et al., 2010).
Cytotoxic Activity in Cancer Research
Derivatives of 1-(4-Amino-2-methylphenyl)-3-pyrrolidinol, such as chromeno[3,4-b]pyrrol-4(3H)-ones, have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer (Soman et al., 2011).
Application in Corrosion Inhibition
Research has also explored the use of pyridine derivatives related to 1-(4-Amino-2-methylphenyl)-3-pyrrolidinol in corrosion inhibition. Studies have shown these compounds effectively inhibit corrosion of mild steel in acidic environments, supported by experimental and quantum chemical analyses (Ansari et al., 2015).
Synthesis of Novel Schiff Base Ligands
Another application is in the synthesis of novel Schiff base ligands derived from compounds like 2,6-diaminopyridine, which are related to 1-(4-Amino-2-methylphenyl)-3-pyrrolidinol. These ligands have shown potential in DNA binding properties, suggesting their suitability as drug candidates (Kurt et al., 2020).
Propriétés
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(12)2-3-11(8)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUHYADUGJCIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-methylphenyl)-3-pyrrolidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)





![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)




